B1578733 beta-Amyloid (33-40)

beta-Amyloid (33-40)

Cat. No.: B1578733
M. Wt: 730.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (33-40) is a useful research compound. Molecular weight is 730.9. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (33-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (33-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding the Role of Aβ Peptides in Alzheimer's Disease

Aβ peptides, including Aβ(33-40), are derived from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. The aggregation of these peptides into oligomers and fibrils is a hallmark of AD pathology. Research indicates that the ratio of different Aβ species, particularly Aβ(42) to Aβ(40), plays a critical role in disease progression and can serve as a biomarker for AD diagnosis and prognosis .

Table 1: Key Characteristics of Aβ Peptides

PeptideLength (amino acids)Role in AD PathologyAggregation Propensity
Aβ(33-40)8Potentially less toxic than longer formsModerate
Aβ(1-40)40Major component of plaquesHigh
Aβ(1-42)42More aggregation-prone; linked to toxicityVery High

Diagnostic Applications

Recent studies have shown that the plasma levels of various Aβ peptides, including the ratio of Aβ(42)/Aβ(40), correlate with amyloid burden in the brain as measured by PET imaging. Specifically, lower ratios have been associated with higher cortical amyloid accumulation, making them valuable for early diagnosis and monitoring disease progression .

Case Study: Australian Imaging, Biomarkers and Lifestyle Study

In this longitudinal study, researchers assessed plasma samples from participants at multiple time points. Findings indicated that a decrease in the total plasma Aβ(42)/Aβ(40) ratio significantly predicted amyloid-PET positivity, suggesting its utility as a non-invasive biomarker for AD .

Therapeutic Targets

The aggregation process of Aβ peptides is a target for therapeutic intervention. Research has focused on developing compounds that can inhibit the formation of toxic oligomers or promote the clearance of existing aggregates. For instance, studies involving transgenic mouse models have demonstrated that interventions targeting soluble oligomers can reverse amyloid deposition and improve cognitive function .

Table 2: Therapeutic Strategies Targeting Aβ Aggregation

StrategyMechanismExample Compounds
Oligomer InhibitionPrevents formation of toxic aggregatesSmall molecule inhibitors
ImmunotherapyEnhances clearance of amyloid plaquesMonoclonal antibodies
Enzyme ModulationIncreases degradation of Aβ peptidesβ-secretase modulators

Research Implications

The ongoing research into beta-amyloid peptides, particularly Aβ(33-40), continues to reveal insights into their structure-function relationships and implications for disease mechanisms. For example, NMR studies have shown that different conformational states of Aβ affect its aggregation propensity and toxicity . Understanding these dynamics is crucial for developing effective therapies.

Properties

Molecular Weight

730.9

sequence

GLMVGGVV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.